molecular formula C23H28N4O4 B2668994 4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 877640-25-0

4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No. B2668994
CAS RN: 877640-25-0
M. Wt: 424.501
InChI Key: LREYTABRAGOUNR-UHFFFAOYSA-N
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Description

The compound “4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide” is a complex organic molecule. It contains several functional groups, including a piperazine ring, two methoxyphenyl groups, a carboxamide group, and a pyrrolidinone group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, the pyrrolidinone is a five-membered ring with one nitrogen and one oxygen atom, and the methoxyphenyl groups are aromatic rings with a methoxy (-OCH3) substituent .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amide group might undergo hydrolysis under acidic or basic conditions, and the methoxy groups might be susceptible to demethylation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple polar groups (like the amide and methoxy groups) could make it more soluble in polar solvents .

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

Research has demonstrated the synthesis of novel compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which exhibit significant analgesic and anti-inflammatory activities. Such compounds have been explored for their potential as cyclooxygenase inhibitors, providing a basis for the development of new therapeutic agents targeting inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial Activities

Several studies have focused on synthesizing new derivatives with antimicrobial properties. For instance, triazole derivatives and their effectiveness against various microorganisms have been documented, indicating the potential of piperazine-based compounds in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

Serotonin Receptor Antagonists

Compounds structurally similar to the one have been explored for their role as serotonin receptor antagonists. These findings are significant for developing therapeutic agents in treating psychiatric disorders, such as anxiety and depression, by targeting serotonin receptors (R. Raghupathi, L. Rydelek-Fitzgerald, M. Teitler, R. Glennon, 1991).

Enantioselective Synthesis for CGRP Receptor Inhibition

The enantioselective synthesis of compounds for inhibiting the calcitonin gene-related peptide (CGRP) receptor highlights the potential application in treating conditions such as migraine. The development of a stereoselective and economical synthesis process for these compounds underscores their therapeutic importance (Reginald O. Cann, Chung-pin Chen, et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could be numerous, depending on its intended use. It could be studied for potential medicinal properties, or it could be used as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-30-20-7-3-18(4-8-20)25-11-13-26(14-12-25)23(29)24-17-15-22(28)27(16-17)19-5-9-21(31-2)10-6-19/h3-10,17H,11-16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREYTABRAGOUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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